molecular formula C6H12ClNO2 B1355530 Piperidine-3-carboxylic acid hydrochloride CAS No. 6034-80-6

Piperidine-3-carboxylic acid hydrochloride

Cat. No.: B1355530
CAS No.: 6034-80-6
M. Wt: 165.62 g/mol
InChI Key: LRZWUDOLANRDSF-UHFFFAOYSA-N
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Description

Piperidine-3-carboxylic acid hydrochloride is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids . This compound is particularly notable for its applications in medicinal chemistry and organic synthesis.

Biochemical Analysis

Biochemical Properties

Piperidine-3-carboxylic acid hydrochloride plays a crucial role in biochemical reactions, particularly as an inhibitor of gamma-aminobutyric acid (GABA) uptake . This compound interacts with several enzymes and proteins, including those involved in the GABAergic system. The inhibition of GABA uptake by this compound leads to an increase in extracellular GABA levels, which can modulate neuronal excitability and neurotransmission. Additionally, this compound may interact with transporters such as the solute carrier family 6 member 1 (SLC6A1), which is responsible for GABA transport .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, the inhibition of GABA uptake can lead to enhanced inhibitory neurotransmission, affecting cell signaling pathways and gene expression. This compound can influence cellular metabolism by altering the balance of excitatory and inhibitory signals, which may impact energy production and utilization. Furthermore, this compound may affect the expression of genes involved in neurotransmitter synthesis, release, and reuptake .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to GABA transporters, particularly SLC6A1. By inhibiting the reuptake of GABA, this compound increases the concentration of GABA in the synaptic cleft, leading to prolonged activation of GABA receptors. This results in enhanced inhibitory neurotransmission and modulation of neuronal excitability. Additionally, this compound may interact with other proteins and enzymes involved in GABA metabolism, further influencing its effects on neurotransmission .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in neurotransmitter levels and receptor activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance inhibitory neurotransmission without causing significant adverse effects. At higher doses, this compound may lead to toxic effects, including neurotoxicity and disruptions in normal cellular function. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects, while doses beyond this range result in toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to GABA metabolism. This compound interacts with enzymes such as GABA transaminase, which is responsible for the degradation of GABA. By inhibiting GABA uptake, this compound can alter the metabolic flux of GABA, leading to changes in metabolite levels. Additionally, this compound may affect the activity of other enzymes and cofactors involved in neurotransmitter metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is primarily transported by GABA transporters, such as SLC6A1, which facilitate its uptake into neuronal cells. Once inside the cells, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of this compound within tissues can vary depending on the expression levels of transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound is primarily localized in the synaptic cleft, where it interacts with GABA receptors and transporters. Additionally, this compound may be targeted to specific cellular compartments through post-translational modifications or targeting signals. The subcellular localization of this compound is crucial for its role in modulating neurotransmission and cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3-carboxylic acid hydrochloride typically involves the hydrogenation of pyridine derivatives. One common method is the reduction of pyridine using hydrogen gas in the presence of a catalyst such as molybdenum disulfide . Another approach involves the chiral resolution of N-Cbz-3-piperidinecarboxylic acid followed by a series of reactions including acid-amide condensation and Hofmann degradation .

Industrial Production Methods: Industrial production often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst to convert pyridine to piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions: Piperidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Piperidine-3-carboxylic acid hydrochloride is unique due to its combination of a piperidine ring with a carboxylic acid group, which enhances its reactivity and potential for forming diverse derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals .

Properties

IUPAC Name

piperidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRZWUDOLANRDSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60487419
Record name Piperidine-3-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6034-80-6
Record name Piperidine-3-carboxylic acid hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60487419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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